![molecular formula C23H25NO5S B281416 N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281416.png)
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDB, and it is a potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is frequently mutated in cancer. MDB has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
MDB inhibits the interaction between MDM2 and p53 by binding to the hydrophobic pocket of MDM2. This prevents MDM2 from ubiquitinating p53, which leads to its degradation. As a result, p53 is stabilized and activated, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MDB has been shown to have potent anti-cancer effects in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to be effective in a variety of cancer cell lines. MDB also has anti-angiogenic properties, which may contribute to its anti-cancer effects. In addition, MDB has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
MDB has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, and it has been extensively studied for its anti-cancer effects. MDB is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using MDB in lab experiments. It has low solubility in water, which can make it challenging to work with. In addition, MDB has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on MDB. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential synergistic effects of MDB with other anti-cancer agents. Additionally, the safety and efficacy of MDB in clinical trials should be explored further to determine its potential as a cancer treatment. Finally, the anti-angiogenic properties of MDB could be further investigated for their potential in cancer therapy.
Synthesemethoden
MDB can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting compound with 2-bromo-3,4-dimethoxybutyronitrile. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MDB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the interaction between MDM2 and p53, which results in the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells. MDB has been shown to be effective in a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
Molekularformel |
C23H25NO5S |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C23H25NO5S/c1-3-6-23(25)24(30(26,27)18-12-10-17(28-2)11-13-18)16-9-14-22-20(15-16)19-7-4-5-8-21(19)29-22/h9-15H,3-8H2,1-2H3 |
InChI-Schlüssel |
AWBCNZYRBYXGKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)


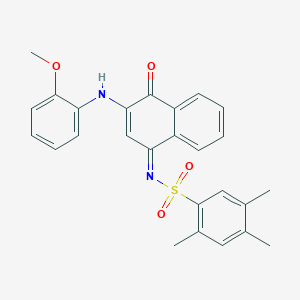

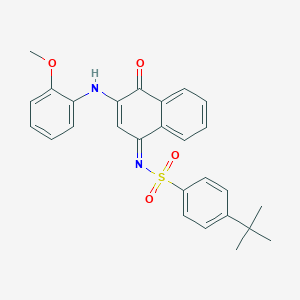
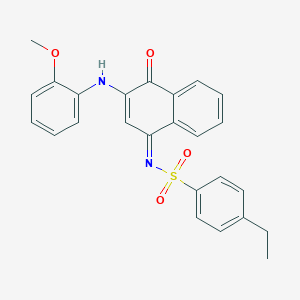
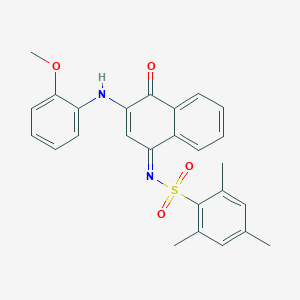
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
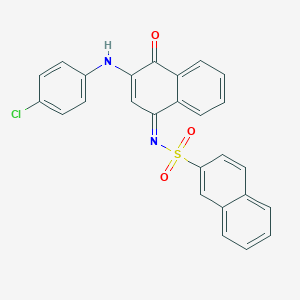
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)